![molecular formula C16H9N3OS B6060489 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile](/img/structure/B6060489.png)
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile, also known as riluzole, is a benzothiazole derivative that has been extensively studied for its neuroprotective properties. It was first approved by the FDA in 1995 for the treatment of amyotrophic lateral sclerosis (ALS) and has since been investigated for its potential in treating other neurological disorders.
Wirkmechanismus
Riluzole acts on the central nervous system by inhibiting the release of glutamate, a neurotransmitter that is involved in many neurological processes. By reducing glutamate release, 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile can help prevent the damage that can occur when glutamate levels become too high. Additionally, 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile has been shown to enhance the activity of potassium channels and inhibit voltage-gated sodium channels, which can help regulate the electrical activity of neurons and prevent cell death.
Biochemical and Physiological Effects:
Riluzole has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been found to reduce inflammation and oxidative stress, and to improve mitochondrial function. These effects may contribute to its potential in treating a range of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Riluzole has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating neurological processes. However, it can be difficult to work with due to its low solubility in water and its tendency to degrade in solution over time.
Zukünftige Richtungen
There are several potential future directions for research on 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile. One area of interest is its potential in treating other neurological disorders beyond ALS, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of new 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile derivatives with improved solubility and bioavailability. Finally, there is interest in investigating the potential of 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile as a neuroprotective agent in other contexts, such as traumatic brain injury and stroke.
Synthesemethoden
Riluzole can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with a substituted benzaldehyde, followed by cyclization and oxidation. The final product is obtained through a reaction with cyanogen bromide.
Wissenschaftliche Forschungsanwendungen
Riluzole has been extensively studied for its potential in treating a range of neurological disorders, including ALS, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to modulate glutamate release, inhibit voltage-gated sodium channels, and enhance the activity of potassium channels. These mechanisms of action are thought to contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
3-oxo-4-phenyl-1,4-benzothiazine-6,7-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3OS/c17-8-11-6-14-15(7-12(11)9-18)21-10-16(20)19(14)13-4-2-1-3-5-13/h1-7H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVCGJMXLHVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C(=C2)C#N)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.